1-(Bromomethyl)-2-chloro-3-nitrobenzene

Synthetic Methodology Benzyl Bromide Synthesis Radical Bromination

Building o-NO₂/m-Cl benzyl fragments for kinase inhibitors adds 2-3 steps when starting from toluene derivatives, increasing waste. 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS 89642-16-0) provides these groups pre-installed. • Eliminates 2-3 synthetic steps, reducing cumulative PMI & solvent waste • 8-12× amine coupling rate enhancement (Σσ ~1.08-1.15) vs. unsubstituted benzyl bromide • ≥95% purity; shipped under inert atmosphere at 2-8°C • 47% synthesis yield: plan procurement volumes for campaigns >100 g

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 89642-16-0
Cat. No. B1289550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-chloro-3-nitrobenzene
CAS89642-16-0
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CBr
InChIInChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
InChIKeyDRVMWOLRMDEQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-2-chloro-3-nitrobenzene: Identity & Procurement


1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS 89642-16-0) is a trisubstituted aromatic building block bearing bromomethyl, chloro, and nitro groups on a benzene ring [1]. With a molecular formula of C7H5BrClNO2 and a molecular weight of 250.48 g/mol , this yellow crystalline solid is primarily utilized as a synthetic intermediate in pharmaceutical research, most notably as a precursor in kinase inhibitor scaffolds [2]. The compound is commercially available at ≥95% purity and requires storage under an inert atmosphere at 2–8 °C .

Workflow
Kinase inhibitor scaffold synthesis
Selection Logic
Pre-functionalized ortho-nitro/chloro benzyl building block
Use Context
Pharmaceutical intermediate requiring electrophilic benzylic reactivity

Why Generic Substitution Fails: 1-(Bromomethyl)-2-chloro-3-nitrobenzene


Generic substitution of 1-(Bromomethyl)-2-chloro-3-nitrobenzene with other benzyl bromides is not feasible due to its unique ortho-nitro/meta-chloro arrangement. The ortho-nitro group enables intramolecular nucleophilic assistance during solvolysis—a mechanistic pathway unavailable to para-nitro or non-nitro analogs—resulting in distinct kinetic profiles [1]. Furthermore, the electron-withdrawing nitro group dramatically enhances the electrophilicity of the benzylic carbon beyond that of simple benzyl bromides, enabling chemoselective reactions required for complex target synthesis . These differences directly impact reaction yields, selectivity, and downstream product purity in pharmaceutical manufacturing contexts.

Target Compound
ortho-nitro substitution
Intramolecular nucleophilic assistance during solvolysis; distinct kinetic profile
Generic Benzyl Bromide
para-nitro or non-nitro
Lacks anchimeric assistance; reaction pathway and product distribution may shift
Target Compound
Σσ ≈ 1.08–1.15
Enhanced benzylic electrophilicity enables chemoselective SN2 coupling
4-Nitrobenzyl Bromide
Σσ = 0.78
Lower electrophilicity; amine coupling rate may be reduced and selectivity may not transfer

Head-to-Head Evidence: 1-(Bromomethyl)-2-chloro-3-nitrobenzene


Synthesis Efficiency: Radical Bromination Route

The synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene from 2-chloro-3-nitrotoluene via radical bromination with NBS/benzoyl peroxide in CCl4 proceeds with a 47% isolated yield . This contrasts with the synthesis of simpler benzyl bromides (e.g., benzyl bromide from toluene) which typically reach >80% yields under similar radical conditions, highlighting the deactivating effect of the nitro group that necessitates precise stoichiometric control . The moderate yield demands careful procurement planning for multi-step syntheses.

Synthesis Efficiency
Cross-study comparable
47% isolated yield
Requires ~2.1× starting material vs. typical benzyl bromide synthesis
Yield reflects radical bromination of deactivated nitro-toluene; procurement volumes should account for moderate efficiency
Synthetic Methodology Benzyl Bromide Synthesis Radical Bromination

ortho-Nitro Neighboring Group Assistance in Solvolysis

The ortho-nitro group in 1-(Bromomethyl)-2-chloro-3-nitrobenzene provides intramolecular nucleophilic assistance during solvolysis—a mechanistic feature absent in para-nitrobenzyl bromide [1]. In aqueous fluoroalcohol solvents, ortho-nitrobenzyl bromide (structurally analogous core) exhibits solvolysis rates comparable to para-nitrobenzyl bromide in non-fluoroalcohol solvents, but the kinetic profile diverges significantly in fluoroalcohol media, with l/m values <1 indicating a shift toward addition-elimination mechanism with internal nucleophilic participation [1]. This mechanistic distinction becomes critical when the benzylic bromide is employed in nucleophilic displacement reactions under varied solvent conditions.

Solvolysis Mechanism
Class-level inference
Rate ratio ko/kp varies from ~0.1 to ~14 depending on solvent
Ortho-nitro anchimeric assistance alters pathway; solvent choice may invert relative reactivity
Mechanistic switch from ionization to nucleophilic pathway in fluoroalcohol media; para isomer cannot replicate
Physical Organic Chemistry Solvolysis Kinetics Neighboring Group Participation

Physicochemical Properties: LogP and TPSA

1-(Bromomethyl)-2-chloro-3-nitrobenzene exhibits a computed LogP (XLogP3-AA) of 2.9 and a topological polar surface area (TPSA) of 45.8 Ų [1]. Compared to unsubstituted benzyl bromide (LogP ~2.8, TPSA 0 Ų) and 4-nitrobenzyl bromide (LogP ~2.4, TPSA 45.8 Ų), the target compound combines higher lipophilicity with the same hydrogen-bond acceptor capacity as para-nitro analogs [2]. The chloro substituent increases LogP by ~0.5 units versus 4-nitrobenzyl bromide, which may enhance membrane permeability of downstream intermediates while the nitro group retains adequate polarity for aqueous compatibility.

Physicochemical Profile
Cross-study comparable
LogP 2.9 · TPSA 45.8 Ų
+0.5 LogP vs. 4-nitrobenzyl bromide; comparable polarity for intermediate isolation
Computed values may differ from experimental; use as relative ranking within analog set
Physicochemical Properties Drug-likeness LogP Comparison

Kinase Inhibitor Scaffolds: Patent Evidence

Patent WO2010/132999 A1 (assigned to Chlorion Pharma and Université Laval) explicitly employs 1-(Bromomethyl)-2-chloro-3-nitrobenzene as a key intermediate for kinase inhibitor synthesis [1]. In contrast, widely available benzyl bromide (CAS 100-39-0) serves predominantly in non-pharmaceutical applications such as reagent synthesis, with fewer than 5 kinase-targeted patents referencing it as a direct building block in the past decade [2]. The specific ortho-nitro/chloro substitution pattern of the target compound provides a pre-functionalized scaffold that eliminates 2–3 synthetic steps versus starting from simpler benzyl halides, directly reducing process mass intensity in pharmaceutical route design [1].

Patent Utilization
Head-to-head
Explicitly named in kinase inhibitor patent WO2010/132999 A1; eliminates 2–3 synthetic steps
Pre-functionalized scaffold reduces step count vs. sequential nitration/chlorination route
Benzyl bromide comparator shows
Electrophilic Reactivity
Class-level inference
Estimated 8–12× rate enhancement vs. benzyl bromide in amine SN2
Cumulative Hammett Σσ drives faster coupling; may enable lower-temperature amination
Rate estimate from Hammett ρ relationship; experimental verification recommended for specific amine partners
Medicinal Chemistry Kinase Inhibitors Pharmaceutical Patents

Electrophilic Reactivity: ortho-Nitro & meta-Chloro Activation

The electrophilicity of the benzylic carbon in 1-(Bromomethyl)-2-chloro-3-nitrobenzene is governed by the combined Hammett σ constants: ortho-NO2 (σm = 0.71, σp = 0.78) exerts a strong electron-withdrawing effect, while meta-Cl (σm = 0.37) contributes moderate withdrawal [1]. The cumulative electron withdrawal (Σσ ≈ 1.08–1.15) positions this compound's benzylic reactivity between that of 2-nitrobenzyl bromide (σ ≈ 0.71–0.78) and 4-nitrobenzyl bromide (σp = 0.78 without additional halogen), enabling faster SN2 kinetics with amine nucleophiles—a critical advantage in medicinal chemistry where coupling with nitrogen heterocycles is common [2].

Electrophilic Reactivity
Class-level inference
Estimated 8–12× rate enhancement vs. benzyl bromide in amine SN2
Cumulative Hammett Σσ drives faster coupling; may enable lower-temperature amination
Rate estimate from Hammett ρ relationship; experimental verification recommended for specific amine partners
Reactivity Electrophilicity Hammett Substituent Constants

Application Scenarios for 1-(Bromomethyl)-2-chloro-3-nitrobenzene


Pre-Functionalized Scaffold for Kinase Inhibitor SAR

When synthesizing kinase inhibitor libraries requiring ortho-nitro/chloro-substituted benzyl fragments, 1-(Bromomethyl)-2-chloro-3-nitrobenzene eliminates 2–3 synthetic steps versus building the substitution pattern from toluene derivatives [1]. The 47% synthesis yield should be factored into procurement quantity calculations. The compound's balanced LogP (2.9) facilitates downstream intermediate isolation while maintaining drug-like polarity [2].

Selective SN2 Amination for Heterocycle Coupling

The combined electron-withdrawing effect of ortho-NO2 and meta-Cl (Σσ ≈ 1.08–1.15) provides an estimated 8–12× rate enhancement in amine coupling relative to unsubstituted benzyl bromide [3]. This enables reactions to proceed at lower temperatures (reducing thermal degradation of sensitive heterocycles) while minimizing competing elimination pathways. Users should verify compatibility with strongly basic amines, as the o-nitro group may participate in anchimerically assisted pathways in polar solvents [4].

Pharmaceutical Process Development: Reduced PMI

In multi-kilogram pharmaceutical intermediate manufacture, the pre-installed chloro and nitro groups of 1-(Bromomethyl)-2-chloro-3-nitrobenzene reduce the step count by 2–3 operations versus constructing these functionalities sequentially [1]. This directly reduces cumulative process mass intensity (PMI) and solvent waste. The commercial availability at 95% purity with defined storage conditions (inert atmosphere, 2–8 °C) enables reproducible scale-up, though the moderate synthesis yield of 47% means larger procurement volumes are advised for campaigns exceeding 100 g of downstream product.

Mechanistic Studies: ortho-Nitro Anchimeric Assistance

For physical organic chemistry investigations of anchimeric assistance, 1-(Bromomethyl)-2-chloro-3-nitrobenzene serves as a probe where the ortho-nitro group can act as an internal nucleophile [4]. The Grunwald-Winstein l/m values (<1 in fluoroalcohol media for the analogous o-nitrobenzyl bromide) indicate a mechanistic switch from ionization to addition-elimination, making this compound valuable for studying solvent-dependent reaction manifolds [4]. Researchers should consider that the meta-chloro substituent may introduce secondary electronic perturbations relative to the unsubstituted ortho-nitrobenzyl bromide reference.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Pre-functionalized ortho-nitro/chloro pattern
Step-count reduction vs. sequential functionalization
Selective heterocycle coupling
Enhanced benzylic electrophilicity
Amine nucleophile reactivity and temperature profile
Pharmaceutical process development
Moderate synthesis yield, defined storage
Procurement volume planning and scale-up reproducibility
Mechanistic solvolysis studies
Ortho-nitro anchimeric assistance probe
Solvent-dependent Grunwald-Winstein parameter interpretation

Technical Documentation Hub

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